Home > Products > Building Blocks P1802 > 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
4,7-Dichloro-2-(4-fluorophenyl)quinazoline - 885277-41-8

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Catalog Number: EVT-1742515
CAS Number: 885277-41-8
Molecular Formula: C14H7Cl2FN2
Molecular Weight: 293.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-[[6,7-Dichloro-2-(4-fluorophenyl)-2-methyl-1-oxo-5-indanyl] oxy]acetic acid

Compound Description: This compound is a potential diuretic-antihypertensive agent. Research has explored its gas chromatographic determination in biological fluids, revealing differences in the disposition of its enantiomers in dogs following a pharmacologically active dose [].

Afatinib

Compound Description: Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for treating locally advanced or metastatic non-small cell lung cancer (NSCLC) []. It is formulated as a dimaleate salt.

4,7-Dichloro-6-nitroquinazoline

Compound Description: This compound is a key intermediate in the synthesis of Afatinib, a drug used for treating non-small cell lung cancer (NSCLC) []. It is also found in synthetic pathways for other 4,7-disubstituted quinazoline derivatives with potential therapeutic applications []. Notably, the compound is known to be highly unstable.

(E)-1-[2,2-Dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene

Compound Description: This compound's crystal structure and Hirshfeld surface analysis have been reported, revealing C—H⋯N, C—Cl⋯π interactions and face-to-face π–π stacking interactions between molecules in the crystal lattice [].

(E)-1-[2,2-Dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene

Compound Description: The crystal structure of this compound has been analyzed, showing a dihedral angle of 63.29° between the 4-fluorophenyl ring and the nitro-substituted benzene ring []. The crystal packing involves C—H⋯O hydrogen bonds, C—Cl⋯π, C—F⋯π and N—O⋯π interactions.

(2s)-1-[[(7r)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound, an IKur channel blocker, has been investigated for its potential in treating arrhythmias, including atrial fibrillation []. Different crystalline forms of this compound, including dihydrate and anhydrate forms, have been synthesized and studied.

(4,7-dichloroquinolin-2-yl)methanol derivative copolymer

Compound Description: A copolymer derived from (4,7-dichloroquinolin-2-yl)methanol and N-vinyl-2-pyrrolidone (VP) was synthesized and investigated for its potential as a nanocarrier for the anticancer drug α-tocopherol succinate (α-TOS) []. The copolymer demonstrated the ability to form nanoparticles and exhibited cytotoxic effects against MCF-7 breast cancer cells, highlighting its potential in anticancer drug delivery.

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

Compound Description: This compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit []. It shows promise as a tool for studying NR2B-containing NMDA receptors and their role in neurological processes.

4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione (8l)

Compound Description: This compound, synthesized via Suzuki–Miyaura reactions from 4,7-dichloro-N-methylisatin, showed anti-HIV activity with an IC50 value of >3.47 μM against HIV-2 but exhibited cytotoxicity to MT-4 cells at a CC50 value of 13.43 μM [].

6-Amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide

Compound Description: This compound, a [, ]dithiolo[3,4-b]pyridine-5-carboxamide derivative, was synthesized and its structure confirmed by X-ray crystallography []. The compound demonstrated moderate herbicide safening effects against 2,4-D.

Relevance: This compound is not structurally related to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline. It lacks the quinazoline core and incorporates a [, ]dithiolo[3,4-b]pyridine-5-carboxamide moiety instead.

(E)-1-(4-Chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene

Compound Description: The crystal structure of this compound has been studied, revealing a dihedral angle of 56.13° between the 4-fluorophenyl and 4-chlorophenyl rings []. C—H⋯Cl hydrogen bonds and face-to-face π–π stacking interactions stabilize its crystal packing.

β,4-Dichloro-2-isothiocyanatocinnamaldehyde

Compound Description: This compound is formed as an intermediate during the ring scission of 4,7-Dichloroquinoline upon reaction with thiophosgene and barium carbonate [, ]. It serves as a versatile precursor for synthesizing various 2-substituted 4-formylmethylene-4H-3,1-benzothiazines by reacting with diverse nucleophiles [, ].

10-Bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (1.3)

Compound Description: This compound exhibited high non-selective anticancer activity against 60 cancer cell lines, with a mean growth inhibition of -10.53% []. Further in vitro studies indicated its efficacy in inhibiting the growth of various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, renal, and breast cancer cells [].

6-(Methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (1.4)

Compound Description: This compound demonstrated significant non-selective anticancer activity against 60 cancer cell lines, exhibiting a mean growth inhibition of 46.24% [].

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound serves as a crucial intermediate in synthesizing numerous biologically active anticancer drugs [].

4-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline

Compound Description: A novel synthetic method for this compound was developed using 3-hydroxy-4-methoxybenzonitrile as the starting material []. The method involves a series of reactions, including nitration, reduction, and coupling with an imine complex, to yield the target compound [].

2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride

Compound Description: This compound, synthesized from 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-2-ol, has been structurally characterized []. Its crystal structure reveals an almost ideal chair conformation for the morpholine unit, stabilized by N—H⋯Cl and O—H⋯Cl intermolecular hydrogen bonding.

(E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has a dihedral angle of 43.35° between the two benzene rings []. Its crystal structure is characterized by antiparallel chains of molecules linked via Cl⋯F contacts and weak C—H⋯O and C—H⋯Cl intramolecular interactions.

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has been synthesized and structurally characterized [].

3-(2,7-Dichloro-6-fluoroquinolin-3-yl)-1-(substituted aryl)prop-2-en-1-one derivatives

Compound Description: Synthesized using microwave irradiation, these derivatives exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa []. Their structures were confirmed using IR, 1H NMR, and mass spectrometry.

1-(5'-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone crystalline form

Compound Description: A novel crystalline form of this compound has been developed for potential use in treating parasitic infections [].

5,7-Dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one (Cl2-OSODO)

Compound Description: This compound undergoes living polymerization using potassium 4-methoxyphenoxide as an initiator []. The polymerization process exhibits a combination of fast initiation and slow propagation rates, allowing for controlled molecular weight and end-group fidelity.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative crystallizes with its C=C double bond in the E configuration []. Its crystal structure reveals C—H⋯O hydrogen bonds forming chains along the c axis, while a π–π interaction between polyhalogenated benzene rings and C—H⋯π interactions further stabilize the packing. The dichlorosubstituted ring exhibits partial disorder over two sets of sites.

2,3-Dibromo-3-(4-chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)propan-1-one

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, exhibiting a dihedral angle between the benzene rings of 58.0° and 52.0° in each molecule []. The crystal packing is primarily stabilized by van der Waals interactions, with a C—H⋯Cl intramolecular interaction also observed.

3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity []. Among them, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) demonstrated the most potent activity against Proteus vulgaris and Bacillus subtilis.

4,7-Dibromo-1,10-phenanthroline

Compound Description: This compound is synthesized via a transhalogenation reaction from its dichloro analog, 4,7-dichloro-1,10-phenanthroline []. This method offers a cost-effective and environmentally friendly approach to preparing 4,7-dibromo-1,10-phenanthroline, which is a valuable building block in coordination chemistry and materials science.

7-Chloro-4-hydroxy-1,10-phenanthroline

Compound Description: This compound is synthesized via a selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline []. This method offers an efficient and environmentally benign way to obtain 7-chloro-4-hydroxy-1,10-phenanthroline, a valuable building block in supramolecular chemistry and catalysis.

BIBW 2992 (4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline)

Compound Description: This compound is an active pharmaceutical ingredient used in new solid pharmaceutical formulations for cancer treatment []. The formulations are designed for immediate release of BIBW 2992, aiming for at least 85% dissolution within 30 minutes in vitro.

3,6-Dichloro-N-(4-fluorophenyl)picolinamide

Compound Description: This compound's crystal structure has been elucidated []. It exhibits a dihedral angle of 42.5° between the phenyl and pyridine rings and features an intramolecular N—H⋯N hydrogen bond. C—H⋯O, C—H⋯F, and C—Cl short contacts contribute to the stability of the crystal structure.

8-(4-Fluorophenyl)-11,11-dimethyl-5,9-dioxo-6,8,9,10,11,12-hexahydro-5H-quinolino[1,2-a]quinazoline-7-carbonitrile dimethylformamide solvate

Compound Description: This compound was synthesized under microwave irradiation and its crystal structure determined []. It exhibits N—H⋯O hydrogen-bonded dimers and features C—H⋯O and C—H⋯π interactions in its crystal packing.

4,5-, 4,6-, 4,7- and 5,7-Dichloro-2-aminobenzothiazoles

Compound Description: These compounds serve as precursors for synthesizing a range of orange-red to blue disperse dyes []. The dyes are obtained by diazotizing these compounds and coupling them with N-substituted anilines.

Compound Description: Fiscalin B is a naturally occurring quinazolinone, while its chloro derivative, compound 2, is a synthetic analog with antibacterial properties []. The absolute configuration of naturally occurring Fiscalin B was determined as (1S,4R)-1 through X-ray crystallography and electronic circular dichroism (ECD) studies.

Compound Description: These compounds were synthesized and their cytotoxic activity against the MDA-MB-231 cancer cell line and the WI26 VA4 normal cell line was studied []. Molecular docking studies were also conducted to evaluate their interactions with casein kinase 2 (CK2).

[3-3H]-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, [3-3H]-Hydroxychloroquine

Compound Description: The enantiomers of this compound, (R)-8 and (S)-8, were synthesized from 4,7-dichloro-3-iodoquinoline and the enantiomers of 2-[(4-aminopentyl)ethylamino]ethanol []. The synthesis involved the formation of 2-[[4-[(7-chloro-3-iodo-4-quinolinyl)amino]pentyl]ethylamino]ethanol enantiomers followed by reductive deiodination with tritium gas.

4,7-Bis(imido)-substituted 3,8-diphenyl-1,2-diazacycloocta-2,4,6,8-tetraenes

Compound Description: These compounds were synthesized via nucleophilic substitution reactions of 4,7-dichloro-3,8-diphenyl-1,2-diazocine with various imides [, ]. Their thermal decomposition pathways were studied, revealing their potential to rearrange into pyridine derivatives.

2-Amino-4,6-dichloro-7-methoxy-1,3-diazazulene

Compound Description: This compound was unexpectedly obtained as the sole product from the condensation reaction of either 2,4-dichloro-5,7-dimethoxytropone or 3,5-dichloro-2,6-dimethoxytropone with guanidine []. This result highlights the influence of remote methoxy groups on the regioselectivity of nucleophilic attack in these reactions.

6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10)

Compound Description: LJJ-10 is a novel synthetic compound that exhibits potent anti-metastatic effects in human osteosarcoma U-2 OS cells []. It achieves this by targeting the insulin-like growth factor-I receptor (IGF-1R) and downstream signaling pathways, leading to the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9, crucial enzymes involved in cancer cell invasion and metastasis.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one

Compound Description: This compound has a dihedral angle of 86.37° between its aromatic rings []. In the crystal structure, C—H⋯O contacts link the molecules into chains, and the shortest inter-centroid distance between aromatic rings is 3.6686 Å.

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative features a 2,6-dichloro-3-fluorophenyl substituent and adopts an E conformation about the C=C bond []. In its crystal structure, C—H⋯F and C—H⋯Cl contacts form undulating sheets, and C—H⋯π interactions are observed.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has two independent molecules in its asymmetric unit []. The fluorine atom in the 2,6-dichloro-3-fluorophenyl ring exhibits positional disorder, resulting in 0.5 occupancy for both F and H atoms at the meta positions.

1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine

Compound Description: This radiolabeled compound was synthesized for pharmacokinetic and pharmacodynamic evaluation [].

4,7-Dichloro-[3-14C]-quinoline

Compound Description: This compound serves as a key intermediate in the synthesis of the radiolabeled compound 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine [].

6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and methyl esters

Compound Description: These compounds were synthesized by fusing 4-aryl-2,4-dioxobutanoic acids (or their methyl esters) with 1H-tetrazol-5-amine and aromatic aldehydes []. This reaction provides access to a diverse library of tetrazolo[1,5-a]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry due to their potential for various biological activities.

Overview

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2C_{14}H_{7}Cl_{2}FN_{2}. It is classified within the quinazoline family, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound is particularly of interest due to its potential as an anticancer agent, as well as its unique structural features that enhance its reactivity and biological efficacy .

Source and Classification

The compound is synthesized through various methods that involve the reaction of substituted quinazoline derivatives with different electrophiles. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. Quinazolines are known for their roles in pharmaceuticals, especially in the development of drugs targeting cancer and other diseases .

Synthesis Analysis

Methods

The synthesis of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can be achieved through several methods:

  1. Reaction with 4-Fluorobenzoyl Chloride: One common method involves reacting 2-amino-4,7-dichloroquinazoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
  2. Catalytic Methods: Another approach utilizes molecular iodine as a catalyst under solvent-free conditions, which can provide an efficient route to the desired compound.
  3. Industrial Production: Large-scale synthesis often employs cost-effective and environmentally friendly protocols, such as using sodium hydrogen sulfate supported on silica gel as a catalyst for the synthesis of quinazoline derivatives .

Technical Details

The reactions are generally monitored using techniques such as thin-layer chromatography to ensure completion and purity of the product. The final compounds are purified using column chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline consists of a quinazoline core substituted at positions 4 and 7 with chlorine atoms and at position 2 with a fluorophenyl group. The presence of these substituents significantly influences both the chemical properties and biological activity of the compound.

Data

  • Molecular Formula: C14H7Cl2FN2C_{14}H_{7}Cl_{2}FN_{2}
  • Molecular Weight: Approximately 295.12 g/mol
  • Structural Features: The quinazoline ring system contributes to its ability to interact with biological targets, while the halogen substituents enhance lipophilicity and potential binding interactions .
Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is involved in several types of chemical reactions:

  1. Substitution Reactions: The chlorine atoms at positions 4 and 7 can be replaced by other groups through reactions such as Suzuki-Miyaura coupling.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction processes, although specific conditions for these reactions have not been extensively documented .

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: Utilizes palladium catalysts with bases like potassium carbonate in organic solvents.
  • Oxidation Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions .
Mechanism of Action

The mechanism of action for 4,7-Dichloro-2-(4-fluorophenyl)quinazoline primarily involves its interaction with specific molecular targets associated with cell growth and survival pathways. Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines by inhibiting key enzymes involved in these pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, molecular docking studies suggest that it may interact effectively with epidermal growth factor receptor (EGFR), enhancing its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The presence of halogen substituents allows for various substitution reactions, enhancing its versatility in synthetic applications .
Applications

4,7-Dichloro-2-(4-fluorophenyl)quinazoline has several significant applications:

  1. Anticancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.
  2. Pharmaceutical Development: Used as a building block for synthesizing more complex pharmaceutical agents targeting various diseases.
  3. Biological Studies: Employed in studies investigating the mechanisms of action against specific molecular targets within cancer biology .

Properties

CAS Number

885277-41-8

Product Name

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

IUPAC Name

4,7-dichloro-2-(4-fluorophenyl)quinazoline

Molecular Formula

C14H7Cl2FN2

Molecular Weight

293.1 g/mol

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H

InChI Key

RWGQLOFTQOEPGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.